1,1,3,3-Tetrachloroacetone

Description

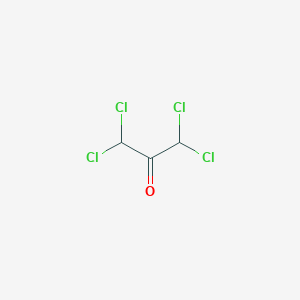

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrachloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWVKJAGMVZYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021663 | |

| Record name | 1,1,3,3-Tetrachloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-21-3 | |

| Record name | 1,1,3,3-Tetrachloropropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrachloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Tetrachloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetrachloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetrachloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7R42FF17P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1,3,3-tetrachloroacetone CAS number 632-21-3

An In-depth Technical Guide to 1,1,3,3-Tetrachloroacetone (CAS 632-21-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Unveiling a Reactive Intermediate

This compound, identified by its CAS number 632-21-3, is a polychlorinated ketone of significant interest in synthetic organic chemistry.[1][2] While structurally simple, its dense functionalization with four chlorine atoms flanking a central carbonyl group imparts a unique and potent reactivity profile. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its chemical nature, synthesis, and safe handling. For the researcher, this compound is not merely a reagent but a powerful building block, the utility of which is predicated on a thorough comprehension of its properties and reactivity. This document serves as a technical primer to that end, consolidating critical data and providing actionable insights for laboratory applications.

Core Molecular Identity and Physicochemical Profile

This compound is a symmetrical molecule featuring two dichloromethyl groups attached to a carbonyl carbon. This structure is fundamental to its chemical behavior, influencing its electrophilicity and stability.

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized below. It should be noted that many values are estimates due to the compound's reactivity and limited commercial availability, underscoring the need for careful experimental validation.[3][4]

| Property | Value | Source |

| CAS Number | 632-21-3 | [3][5] |

| Molecular Formula | C₃H₂Cl₄O | [3][5] |

| Molecular Weight | 195.86 g/mol | [2][3][5] |

| Synonyms | 1,1,3,3-Tetrachloro-2-propanone, 1,1,3,3-Tetrachloropropanone | [3][5][6] |

| Boiling Point | ~280.97 °C (rough estimate) | [3][4] |

| Density | ~1.9022 g/cm³ (rough estimate) | [3][4] |

| Refractive Index | ~1.4944 (estimate) | [3][4] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [3] |

| Storage Conditions | Hygroscopic, store at -20°C under inert atmosphere. | [3] |

Synthesis Pathway: The Chlorination of Acetone

The primary route to chlorinated acetones is the direct chlorination of acetone. The synthesis of this compound is often a consequence of exhaustive chlorination, where it appears as a byproduct in the synthesis of less-chlorinated analogs like 1,1,3-trichloroacetone.[7] Controlling the reaction stoichiometry and conditions is paramount to selectively obtaining the desired product, though separation from a complex mixture of mono-, di-, tri-, and other tetrachloro-isomers can be challenging.[7]

A patent describing the synthesis of 1,1,3-trichloroacetone notes that a mixture containing 20% this compound can be formed under certain conditions, highlighting the difficulty in preventing over-chlorination.[7]

Caption: Generalized workflow for the synthesis of chlorinated acetones.

The causality behind using a catalyst like iodine is to facilitate the chlorination process at lower temperatures (10-80°C) and improve selectivity, although complete selectivity remains elusive.[7] The exclusion of water is critical to prevent the formation of undesired condensation products catalyzed by the hydrogen chloride generated in situ.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic carbonyl group and the presence of the four electron-withdrawing chlorine atoms. This makes it a potent electrophile and a valuable precursor for various chemical transformations.

Nucleophilic Addition and Substitution

Like its less-halogenated cousin, 1,1,3-trichloroacetone, the tetrachloro-variant is highly susceptible to nucleophilic attack.[8] The electron-withdrawing effect of the four chlorine atoms significantly enhances the electrophilicity of the carbonyl carbon.

Exemplary Protocol: Nucleophilic Substitution with a Thiol

The following protocol is adapted from a procedure for 1,1,3-trichloroacetone and serves as a template for exploring the reactivity of this compound.[8] The core principle—deprotonation of a nucleophile followed by reaction with the chlorinated ketone—is directly applicable.

Rationale: The reaction proceeds via an SN2 mechanism. A strong base (NaH) is used to deprotonate the thiol, generating a potent thiolate nucleophile. The aprotic solvent (THF) is chosen because it solvates the sodium cation but does not protonate the highly reactive nucleophile. The reaction is run at 0°C to control the exothermic nature of the reaction and minimize potential side reactions. The final quench with saturated NH₄Cl serves to neutralize any remaining base and protonate the alkoxide intermediate if the reaction occurred at the carbonyl center.

Step-by-Step Methodology:

-

Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the nucleophile (e.g., 1-phenyl-5-mercaptotetrazole, 1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equiv) portion-wise.

-

Activation: Stir the resulting mixture at 0°C for 15-30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the nucleophilic anion.

-

Addition of Electrophile: In a separate flask, prepare a solution of this compound (1.0 equiv) in anhydrous THF.

-

Reaction: Slowly add the solution of this compound to the stirred nucleophile solution at 0°C.

-

Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Applications in Research and Development

While specific applications for this compound are less documented than for its trichloro-analog, its potential is inferred from its chemical properties. Chlorinated ketones are established intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9]

For instance, the related compound 1,1,3-trichloroacetone is a known intermediate in the synthesis of folic acid, a crucial vitamin.[8][10][11] It is also a precursor for generating 1,3-dihalo oxyallyl intermediates, which are valuable in [4+3] cycloaddition reactions for building seven-membered ring systems.[12][13][14] Given its structure, this compound could potentially serve as a precursor to novel heterocyclic compounds and other complex molecular architectures, making it a target for process development in drug discovery.

Safety, Handling, and Toxicology

CRITICAL NOTE: this compound is described as a polychlorinated compound and a potent mutagen.[1][2][3] All handling must be performed with extreme caution by trained personnel in a controlled laboratory setting.

The safety profile of the closely related 1,1,3-trichloroacetone is severe and provides a strong basis for handling procedures. It is classified as fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[15][16] It is also very toxic to aquatic life with long-lasting effects.[15]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[16]

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[16]

-

Clothing: A lab coat and closed-toe shoes are required. Consider a chemical-resistant apron for larger quantities.

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[16]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][16] The compound is hygroscopic and should be stored under an inert atmosphere.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16] Do not release into the environment.[15]

References

-

LookChem. Cas 632-21-3, this compound.[Link]

-

Canbi Pharma Ltd. 1,1,3,3-Tetrachloro-2-propanone | CAS:632-21-3.[Link]

-

MIT-IVY. High-purity level of 1,1,3-trichloroacetone preparation.[Link]

-

Cheméo. Chemical Properties of 2-Propanone, 1,1,3,3-tetrachloro- (CAS 632-21-3).[Link]

-

PubChem. 1,1,1-Trichloro-3,3,3-trifluoroacetone.[Link]

-

Patsnap. Method for preparing 1,1,3-trichloroacetone.[Link]

- Google Patents.

- Google Patents.

-

Wacker Chemie AG. 1,1,3 Trichloroacetone (1,1,3-TCA).[Link]

-

PubChem. 1,1,3-Trichloroacetone.[Link]

Sources

- 1. 1,1,3,3-Tetrachloroacetone | 632-21-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Cas 632-21-3,1,1,3,3-Tetrachloroacetone | lookchem [lookchem.com]

- 4. 632-21-3 | CAS DataBase [m.chemicalbook.com]

- 5. canbipharm.com [canbipharm.com]

- 6. 2-Propanone, 1,1,3,3-tetrachloro- (CAS 632-21-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. wacker.com [wacker.com]

- 10. News - High-purity level of 1,1,3-trichloroacetone preparation [mit-ivy.com]

- 11. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]

- 12. 1,1,3-Trichloroacetone CAS#: 921-03-9 [m.chemicalbook.com]

- 13. 1,1,3-Trichloroacetone | 921-03-9 [chemicalbook.com]

- 14. 1,1,3-三氯丙酮 Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. 1,1,3-Trichloroacetone | 921-03-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of Chlorinated Acetones

A Note on Nomenclature: Initial analysis of the request for "1,1,3,3-tetrachloroacetone" revealed a significant disparity in available data compared to the closely related and more extensively documented "1,1,3-trichloroacetone." This guide will primarily focus on the comprehensive physical properties of 1,1,3-trichloroacetone, a critical intermediate in various chemical syntheses. A dedicated section will also present the available data for this compound to ensure a thorough address of the original query. This approach is taken to provide the most robust and scientifically valuable resource for researchers, scientists, and drug development professionals.

Part 1: 1,1,3-Trichloroacetone: A Comprehensive Profile

1,1,3-Trichloroacetone, a halogenated ketone, is a significant compound in organic synthesis, serving as a versatile building block for a range of molecules.[1] Its utility is underscored by its role as an intermediate in the production of pharmaceuticals, including the anti-anemia drug folic acid, and agrochemicals.[2][3] The reactivity endowed by its three chlorine atoms and ketone functional group allows for its participation in various reactions, such as nucleophilic substitutions and cycloadditions.[1][2]

Core Physical Characteristics

The physical state of 1,1,3-trichloroacetone under standard conditions is a colorless to pale yellow liquid with a pungent odor.[4] Its key physical properties are summarized in the table below, providing a foundational understanding for its handling and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 921-03-9 | [3][5] |

| Molecular Formula | C₃H₃Cl₃O | [3][4] |

| Molecular Weight | 161.41 g/mol | [3] |

| Appearance | Colorless to light yellow, clear liquid | [4][6] |

| Density | 1.512 g/mL at 20 °C | [5][7][8][9] |

| Melting Point | 9-11 °C | [5][7][8][9][10][11] |

| Boiling Point | 88-90 °C at 76 mmHg; 172 °C at 760 mmHg | [5][6][7][8][9][10][11] |

| Flash Point | 79.4 - 80 °C | [6][7][10][11] |

| Refractive Index | n20/D 1.491 | [5][10] |

| Solubility | Limited solubility in water; soluble in organic solvents like chloroform, methanol, ethanol, and acetone. | [2][4][5][12] |

Spectroscopic and Analytical Data

Definitive identification and characterization of 1,1,3-trichloroacetone rely on various spectroscopic techniques. Available data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for structural confirmation.[6][13]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[14]

-

Mass Spectrometry (MS): Mass spectral data aids in determining the molecular weight and fragmentation pattern.[14]

Safety and Handling

From a safety perspective, 1,1,3-trichloroacetone is classified as a hazardous substance. It is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[15][16] Furthermore, it is very toxic to aquatic life with long-lasting effects.[15]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. In case of inadequate ventilation, respiratory protection is necessary.[15]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] It should be stored locked up.[15]

Synthesis and Reactivity

1,1,3-Trichloroacetone is typically synthesized through the chlorination of acetone.[2] Various methods have been developed to improve the yield and purity of the final product, including catalytic chlorination.[17][18]

The presence of three chlorine atoms significantly influences its reactivity, making it a valuable precursor for generating 1,3-dihalo oxyallyl intermediates, which can undergo [4+3] cycloadditions.[5] It is also a key reagent in the synthesis of chlorinated 5-hydroxy-4-methyl-2(5H)-furanones and mucochloric acid.[5]

Part 2: this compound: An Overview

This compound is a polychlorinated compound recognized as a potent mutagen.[19] While less commonly cited in extensive chemical literature compared to its trichloro- counterpart, it holds significance in specific research contexts.

Known Physical Properties

The available data for this compound is more limited, with some properties being estimated values.

| Property | Value | Source(s) |

| CAS Number | 632-21-3 | [19][20] |

| Molecular Formula | C₃H₂Cl₄O | [19] |

| Molecular Weight | 195.86 g/mol | [19] |

| Appearance | Oil | [21] |

| Density | 1.9022 (rough estimate) | [21] |

| Refractive Index | 1.4944 (estimate) | [21] |

| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate. | [21] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [21] |

Spectroscopic Data

Spectral data for this compound, including Mass Spectrometry and Infrared Spectroscopy, are available for its characterization.[22]

Safety and Handling

This compound is classified as toxic if swallowed.[21] Due to its hygroscopic nature, storage in a freezer under an inert atmosphere is recommended to maintain its integrity.[21]

Experimental Protocols: A Note on Best Practices

Detailed experimental protocols for the synthesis and handling of these compounds are often proprietary or specific to a particular research setup. However, general best practices for working with chlorinated ketones should always be followed. This includes conducting all work in a certified fume hood, using appropriate personal protective equipment, and having emergency procedures in place. For synthesis, the chlorination of acetone is a common starting point, with various catalysts and reaction conditions being employed to control the degree of chlorination.[17][18][23]

Logical Relationships and Workflow

The selection and use of either 1,1,3-trichloroacetone or this compound are dictated by the specific synthetic target. The general workflow for utilizing these compounds in a research and development setting is outlined below.

Caption: General workflow for the safe handling and synthetic application of chlorinated acetones.

Conclusion

This guide provides a detailed overview of the physical properties of 1,1,3-trichloroacetone and the available information for this compound. A thorough understanding of these properties, coupled with stringent adherence to safety protocols, is paramount for their effective and safe utilization in research and development. The provided data, sourced from various chemical suppliers and databases, offers a solid foundation for scientists and professionals working with these important chemical intermediates.

References

-

1,1,3-Trichloroacetone - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,1,3 Trichloroacetone (1,1,3-TCA) | Chlorinated Intermediates | Wacker Chemie AG. (n.d.). Retrieved January 12, 2026, from [Link]

-

Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,1,3-Trichloroacetone CAS 921-03-9 - Home Sunshine Pharma. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,1,3-trichloroacetone ,921-03-9 - Chemcd. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,1,3-Trichloroacetone - CHEMICAL POINT. (n.d.). Retrieved January 12, 2026, from [Link]

-

News - High-purity level of 1,1,3-trichloroacetone preparation - MIT-IVY. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Versatility of 1,1,3-Trichloroacetone in Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Propanone, 1,1,3-trichloro- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

- CN1047853A - 1,1,3-trichloroacetone preparation method - Google Patents. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. wacker.com [wacker.com]

- 4. CAS 921-03-9: 1,1,3-Trichloroacetone | CymitQuimica [cymitquimica.com]

- 5. 1,1,3-Trichloroacetone CAS#: 921-03-9 [m.chemicalbook.com]

- 6. 1,1,3-Trichloroacetone | 921-03-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 1,1,3-TRICHLOROACETONE ,921-03-9 _Chemical Cloud Database [chemcd.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. guidechem.com [guidechem.com]

- 10. 1,1,3-Trichloroacetone CAS 921-03-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. parchem.com [parchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 1,1,3-Trichloroacetone(921-03-9) 13C NMR [m.chemicalbook.com]

- 14. 2-Propanone, 1,1,3-trichloro- [webbook.nist.gov]

- 15. echemi.com [echemi.com]

- 16. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. News - High-purity level of 1,1,3-trichloroacetone preparation [mit-ivy.com]

- 18. CN1047853A - 1,1,3-trichloroacetone preparation method - Google Patents [patents.google.com]

- 19. scbt.com [scbt.com]

- 20. 1,1,3,3-Tetrachloroacetone | 632-21-3 [chemicalbook.com]

- 21. 1,1,3,3-Tetrachloroacetone | 632-21-3 [amp.chemicalbook.com]

- 22. 1,1,3,3-Tetrachloroacetone(632-21-3) MS [m.chemicalbook.com]

- 23. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 1,1,3-Trichloroacetone: Structure, Bonding, and Reactivity

Senior Application Scientist Note: This guide focuses on the chemical properties and reactivity of 1,1,3-trichloroacetone. Initial searches for 1,1,3,3-tetrachloroacetone yielded limited in-depth technical information. Given the commonality and industrial significance of the trichloro- derivative, this guide has been structured to provide a comprehensive overview of 1,1,3-trichloroacetone, a compound of significant interest to researchers in organic synthesis and drug development.

Introduction

1,1,3-Trichloroacetone (1,1,3-TCA), a halogenated ketone with the chemical formula C₃H₃Cl₃O, is a versatile and highly reactive organic compound.[1] It typically presents as a colorless to pale yellow or reddish liquid characterized by a pungent, lachrymatory odor.[1][2] As a critical building block, its unique trifunctional nature—possessing two α-chloro positions and a carbonyl group—renders it indispensable for specific chemical transformations. This guide delves into the core chemical principles governing the structure and bonding of 1,1,3-trichloroacetone, explores its reactivity, and outlines its applications, particularly within the pharmaceutical and agrochemical sectors.[3][4]

Molecular Structure and Physicochemical Properties

The structural foundation of 1,1,3-trichloroacetone is a three-carbon acetone backbone, where three hydrogen atoms have been substituted by chlorine atoms. The IUPAC name for this compound is 1,1,3-trichloropropan-2-one.[5] The presence of these electronegative chlorine atoms and the polar carbonyl group profoundly influences the molecule's geometry, electron distribution, and ultimately, its chemical behavior.

Structural Representation

The chemical structure of 1,1,3-trichloroacetone features a central carbonyl group (C=O). One adjacent carbon (C1) is bonded to two chlorine atoms and one hydrogen atom, while the other (C3) is bonded to one chlorine atom and two hydrogen atoms.

Caption: 2D Structure of 1,1,3-Trichloroacetone.

Physicochemical Data Summary

The physical and chemical properties of 1,1,3-trichloroacetone are summarized in the table below. Its high density and limited water solubility are characteristic of chlorinated organic compounds.[1]

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₃O | [1] |

| Molecular Weight | 161.41 g/mol | [5][6] |

| CAS Number | 921-03-9 | [5] |

| Appearance | Colorless to reddish liquid | [2][7] |

| Odor | Pungent | [1] |

| Density | 1.53 g/mL at 20 °C | [7] |

| Melting Point | -72 °C | [7] |

| Boiling Point | 176 °C at 1013 hPa | [7] |

| Flash Point | 63 °C | [7] |

| Solubility | Poor in water; soluble in organic solvents. | [1][8] |

Chemical Bonding and Electronic Effects

The reactivity of α-haloketones like 1,1,3-trichloroacetone is governed by the interplay of inductive and steric effects.[9]

-

Inductive Effect: The carbonyl group is strongly electron-withdrawing. This effect is compounded by the electronegative chlorine atoms on the adjacent α-carbons. This strong inductive withdrawal increases the partial positive charge on the α-carbons, making them highly susceptible to nucleophilic attack.[9] It also increases the acidity of the remaining α-hydrogen, facilitating enolate formation.

-

Carbon-Halogen Bond Polarity: The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bonds, making the chlorine atoms better leaving groups in nucleophilic substitution reactions.[9]

-

Conformational Isomerism: In the liquid state, α-haloketones tend to adopt a cisoid conformation, where the halogen and oxygen atoms are eclipsed. This conformation is more stable due to reduced steric repulsion compared to a transoid form.[9]

Synthesis of 1,1,3-Trichloroacetone

The primary industrial synthesis of 1,1,3-trichloroacetone involves the direct chlorination of acetone.[8][10] The reaction proceeds through mono- and dichloro- intermediates. Controlling the reaction conditions is crucial to maximize the yield of the desired trichloro- product and minimize the formation of higher chlorinated byproducts.

Experimental Protocol: Catalytic Chlorination of Acetone

This protocol is a generalized representation based on common synthetic methods.

-

Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer.

-

Charging the Reactor: Acetone and a suitable catalyst (e.g., iodine, triethylamine, or diethylamine) are added to the flask.[10][11]

-

Chlorination: Chlorine gas is bubbled through the stirred mixture. The reaction is exothermic, and the temperature is typically controlled between 10 °C and 80 °C to ensure selectivity.[10][12]

-

Reaction Monitoring: The reaction is monitored over several hours (typically 10-24 hours) until the desired conversion is achieved.[11][12]

-

Workup and Purification: Upon completion, the reaction is stopped. The crude product, which contains a mixture of chlorinated acetones, is then purified. A common method involves cooling the mixture to induce crystallization of 1,1,3-trichloroacetone, which can then be isolated by filtration.[12] Purity is often assessed using gas chromatography (GC).[12]

Recent advancements have focused on improving yield and purity, with some methods reporting purities greater than 99% and yields over 45%.[12]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 1,1,3-trichloroacetone.

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the -CHCl₂ and -CH₂Cl protons, with chemical shifts influenced by the adjacent carbonyl and chlorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will display three signals: one for the carbonyl carbon (C=O), and two for the α-carbons (-CHCl₂ and -CH₂Cl), each with a characteristic chemical shift.[13] |

| IR Spectroscopy | The infrared spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Additional bands corresponding to C-H and C-Cl stretching and bending vibrations are also present.[14][15] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl), which aids in structural confirmation. |

Chemical Reactivity and Key Transformations

The electrophilic nature of the carbonyl carbon and the α-carbons makes 1,1,3-trichloroacetone a versatile substrate for various organic reactions.

Nucleophilic Substitution

The chlorine atoms in 1,1,3-trichloroacetone can be displaced by a wide range of nucleophiles, such as amines and phenoxides, to form a variety of valuable organic molecules.[8] This reactivity is fundamental to its role as an intermediate in pharmaceutical and agrochemical synthesis.[3]

Caption: Generalized Nucleophilic Substitution Workflow.

The Favorskii Rearrangement

As an α-halo ketone with an enolizable α'-hydrogen, 1,1,3-trichloroacetone is susceptible to the Favorskii rearrangement in the presence of a base.[16][17][18] This reaction typically involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (like an alkoxide or hydroxide) to yield a carboxylic acid derivative.[17][18]

Mechanism of the Favorskii Rearrangement:

-

Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon away from the dichlorinated side), forming an enolate.[17][18]

-

Cyclopropanone Intermediate: The enolate undergoes an intramolecular nucleophilic attack, displacing a chloride ion to form a highly strained cyclopropanone intermediate.[17][19]

-

Nucleophilic Attack: A nucleophile (e.g., OH⁻ or OR⁻) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl group and opening the three-membered ring to yield the more stable carbanion.[19]

-

Protonation: The carbanion is protonated by the solvent to give the final rearranged carboxylic acid or ester product.

Caption: Key steps of the Favorskii Rearrangement.

Applications in Synthesis

1,1,3-Trichloroacetone is a high-value intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[3]

-

Pharmaceutical Intermediate: Its most notable application is as a key starting material in the industrial synthesis of Folic Acid (Vitamin B9), an essential nutrient for human growth and development.[2][3][4][8]

-

Agrochemical Intermediate: The compound serves as a building block for the development of novel pesticides and other crop protection agents.[2][3][4]

-

Organic Synthesis: In a broader context, its reactivity is leveraged in complex organic syntheses to create a wide range of functionalized molecules and for constructing complex ring systems.[3]

Safety, Handling, and Storage

1,1,3-Trichloroacetone is a hazardous chemical that requires strict safety protocols for handling and storage.

-

Hazards: It is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[5][7] It is also very toxic to aquatic life with long-lasting effects.[5][7]

-

Handling: Use only in a well-ventilated area or outdoors.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, tightly fitting safety goggles, and respiratory protection in case of inadequate ventilation.[7][20] Avoid breathing vapor and wash thoroughly after handling.[7][20]

-

First Aid: In case of inhalation, remove the person to fresh air and get emergency medical help immediately.[7] If swallowed, rinse the mouth but do not induce vomiting, and seek immediate medical attention.[7] For eye or skin contact, rinse cautiously with water for several minutes.[7]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][20] It should be stored locked up and away from incompatible substances.[7]

Conclusion

1,1,3-Trichloroacetone is a cornerstone intermediate in synthetic organic chemistry. Its unique structure, characterized by multiple reactive sites, is a direct consequence of the powerful electronic effects exerted by the carbonyl group and α-chlorine atoms. A thorough understanding of its bonding, reactivity patterns—particularly nucleophilic substitution and the Favorskii rearrangement—and spectroscopic signatures is essential for its effective and safe utilization in the synthesis of vital products like folic acid and advanced agrochemicals. Adherence to stringent safety protocols is paramount when working with this potent and valuable chemical building block.

References

-

Favorskii Rearrangement. NROChemistry. [Link]

-

1,1,3-Trichloroacetone (CAS 921-03-9): Properties, Applications, and Synthesis Intermediate. PCI Synthesis. [Link]

-

Favorskii rearrangement. chemeurope.com. [Link]

-

Favorskii Rearrangement. YouTube. [Link]

-

1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530. PubChem - NIH. [Link]

-

1,1,3 Trichloroacetone (1,1,3-TCA). Wacker Chemie AG. [Link]

-

Favorskii rearrangement. Wikipedia. [Link]

-

Exploring the Applications of 1,1,3-Trichloroacetone in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Favorskii Rearrangement. YouTube. [Link]

-

High-purity level of 1,1,3-trichloroacetone preparation. MIT-IVY Industry Co., Ltd.. [Link]

-

1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233. PubChem - NIH. [Link]

- Method for preparing 1,1,3-trichloroacetone.

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

- Process for the preparation of 1,1,3-trichloroacetone.

- 1,1,3-trichloroacetone preparation method.

-

2-Propanone, 1,1,3-trichloro-. NIST WebBook. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

-

2-Propanone, 1,1,3-trichloro-. NIST WebBook. [Link]

Sources

- 1. CAS 921-03-9: 1,1,3-Trichloroacetone | CymitQuimica [cymitquimica.com]

- 2. wacker.com [wacker.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Propanone, 1,1,3-trichloro- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 11. CN1047853A - 1,1,3-trichloroacetone preparation method - Google Patents [patents.google.com]

- 12. News - High-purity level of 1,1,3-trichloroacetone preparation [mit-ivy.com]

- 13. 1,1,3-Trichloroacetone(921-03-9) 13C NMR [m.chemicalbook.com]

- 14. 1,1,3-Trichloroacetone(921-03-9) IR Spectrum [chemicalbook.com]

- 15. 2-Propanone, 1,1,3-trichloro- [webbook.nist.gov]

- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 17. Favorskii_rearrangement [chemeurope.com]

- 18. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. uwaterloo.ca [uwaterloo.ca]

Unmasking a Hidden Contaminant: A Technical Guide to the Synthesis of 1,1,3,3-Tetrachloroacetone as a Byproduct

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unwanted Emergence of a Potent Mutagen

In the intricate landscape of chemical synthesis, the formation of byproducts is an ever-present challenge, impacting yield, purity, and safety. Among these unwelcome guests, 1,1,3,3-tetrachloroacetone, a polychlorinated and potent mutagen, represents a significant concern in various industrial processes.[1][2] This technical guide provides an in-depth exploration of the formation of this compound as a byproduct, focusing on the underlying reaction mechanisms, its detection, toxicological implications, and, most importantly, strategies for its mitigation. Understanding the genesis of this impurity is paramount for process optimization, risk assessment, and ensuring the integrity of final products, particularly in the pharmaceutical and agrochemical sectors.

The Genesis: Reaction Mechanisms of Acetone Chlorination

The primary route to the formation of this compound is the chlorination of acetone. This reaction can proceed through either acid-catalyzed or base-catalyzed pathways, with the latter generally favoring exhaustive halogenation.[3][4]

Acid-Catalyzed Chlorination

In the presence of an acid catalyst, the reaction is initiated by the enolization of acetone. The enol form then reacts with chlorine. A key characteristic of the acid-catalyzed mechanism is that it tends to favor the formation of monohalogenated products.[3][4] This is due to the electron-withdrawing inductive effect of the newly introduced chlorine atom, which hinders further enolization of the chloroacetone.[3]

Base-Catalyzed Chlorination: The Haloform Reaction Pathway

Base-catalyzed chlorination of acetone is a classic example of the haloform reaction. The process begins with the deprotonation of the α-carbon of acetone by a base to form an enolate ion. This enolate then rapidly reacts with chlorine. A critical aspect of this mechanism is that the introduction of a chlorine atom increases the acidity of the remaining α-protons, making subsequent deprotonation and chlorination steps progressively faster.[4] This cascade effect leads to the formation of polychlorinated species, including trichloroacetones and, under forcing conditions, tetrachloroacetone and even hexachloroacetone.[5][6][7][8]

The stepwise nature of base-catalyzed chlorination can be visualized as follows:

Caption: Stepwise Chlorination of Acetone.

Industrial Processes with Potential for this compound Formation

The synthesis of several commercially important chemicals involves the chlorination of acetone or its derivatives, creating a potential for the formation of this compound as a byproduct.

Synthesis of 1,1,3-Trichloroacetone

Ironically, the production of 1,1,3-trichloroacetone, a key intermediate in the synthesis of folic acid (Vitamin B9) and various agrochemicals, is a primary source of its over-chlorinated counterpart.[9][10][11] Controlling the stoichiometry of chlorine and reaction conditions is crucial to maximize the yield of the desired trichlorinated product and minimize the formation of tetrachloroacetone. Patents describing the synthesis of 1,1,3-trichloroacetone often highlight the challenge of controlling the degree of chlorination.[9][12][13]

Production of Hexachloroacetone

The industrial manufacturing of hexachloroacetone, used as a solvent and in the synthesis of other chemicals, involves the exhaustive chlorination of acetone.[5][6][7][8][14] In these processes, tetrachloroacetones are expected intermediates and can remain as impurities in the final product if the reaction is not driven to completion or if purification is inadequate. Industrial methods often employ high temperatures (130–170 °C) and catalysts like activated carbon or pyridine to achieve high yields of hexachloroacetone.[5][15]

The following table summarizes the key parameters in industrial acetone chlorination processes:

| Parameter | Condition | Impact on Byproduct Formation |

| Temperature | Elevated temperatures (e.g., >100°C) | Favors higher degrees of chlorination, increasing the likelihood of tetrachloroacetone formation.[5][15] |

| Catalyst | Pyridine, Activated Carbon | Can influence the rate and selectivity of chlorination.[5][7][15] |

| Reactant Ratio | Excess chlorine | Drives the reaction towards more highly chlorinated products.[15] |

| Reaction Time | Prolonged reaction times | Increases the extent of chlorination. |

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in reaction mixtures and final products are critical for process control and quality assurance. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for this purpose.[16][17]

Experimental Protocol: GC-MS Analysis of Chlorinated Acetones

Objective: To detect and quantify this compound in a complex organic matrix.

Instrumentation:

-

Gas Chromatograph with a mass spectrometer detector (GC-MS).

-

Capillary column suitable for volatile halogenated compounds (e.g., DB-1, CP-Sil 8 CB).[18][19]

Sample Preparation:

-

Dilute a known amount of the reaction mixture in a suitable solvent (e.g., dichloromethane, hexane).

-

If necessary, perform a liquid-liquid extraction to separate the chlorinated acetones from other components.[17]

-

For solid samples, an extraction method such as sonication or Soxhlet extraction can be employed.[20]

GC-MS Parameters (Illustrative):

-

Column: DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness.[18]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 40°C, hold for 3 minutes, ramp to 150°C at 6°C/min, hold for 1 minute.[18]

-

Injector: Splitless mode at 200°C.

-

Detector: Mass spectrometer in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

The following diagram illustrates a typical analytical workflow:

Caption: GC-MS Analytical Workflow.

Toxicological Profile and Safety Handling

This compound is classified as a potent mutagen.[1][2] While specific toxicological data for this compound is limited, related chlorinated ketones are known to be irritants and may have other toxic effects. For instance, 1,1,3-trichloroacetone is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[21][22][23] Given its chemical similarity, it is prudent to handle this compound with extreme caution.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Mitigation Strategies for Byproduct Formation

Minimizing the formation of this compound requires careful control over the reaction conditions during the chlorination of acetone.

Stoichiometric Control of Chlorine

The most direct approach to prevent over-chlorination is to carefully control the molar ratio of chlorine to acetone. Using a stoichiometric or slightly substoichiometric amount of chlorine relative to the desired degree of chlorination can significantly reduce the formation of higher chlorinated species.

Temperature and Reaction Time Optimization

Lower reaction temperatures generally favor less extensive chlorination.[24] A detailed study of the reaction kinetics at different temperatures can help identify the optimal temperature profile to maximize the yield of the desired product while minimizing the formation of this compound. Similarly, monitoring the reaction progress over time and stopping it once the desired conversion is achieved can prevent further chlorination.

Catalyst Selection

The choice of catalyst can influence the selectivity of the chlorination reaction. While base catalysis promotes exhaustive chlorination, acid catalysis can be more selective for less chlorinated products.[3][4] Experimenting with different catalysts and catalyst concentrations can help in fine-tuning the reaction selectivity.

Process Analytical Technology (PAT)

Implementing real-time monitoring techniques, such as in-situ infrared spectroscopy (IR) or Raman spectroscopy, can provide valuable insights into the reaction progress. This allows for dynamic control of reaction parameters to maintain optimal conditions and prevent the formation of unwanted byproducts.

The logical flow for mitigating byproduct formation can be summarized as follows:

Caption: Byproduct Mitigation Strategy.

Conclusion

The formation of this compound as a byproduct in industrial chlorination processes presents a significant challenge that necessitates a thorough understanding of the underlying chemistry and careful process control. By leveraging a combination of stoichiometric control, optimization of reaction conditions, appropriate catalyst selection, and advanced process analytical technologies, it is possible to mitigate the formation of this potent mutagen. This not only improves product quality and process efficiency but also ensures a safer working environment and reduces the environmental impact of chemical manufacturing. Continuous research and development in these areas are crucial for advancing the principles of green chemistry and sustainable industrial practices.

References

-

Aure Chemical. (n.d.). How to Prepare Hexachloroacetone via the Catalytic Liquid-phase Chlorination Reaction of Acetone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexachloroacetone. PubChem. Retrieved from [Link]

- Google Patents. (2017). US9745241B2 - Production method for hexachloroacetone.

- Google Patents. (2021). CN109942392B - Preparation method of hexachloroacetone.

-

LibreTexts Chemistry. (n.d.). Chemical Kinetics. Retrieved from [Link]

-

Guthrie, J. P., & Cossar, J. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250-1266. Retrieved from [Link]

-

Guthrie, J. P. (2016). The chlorination of acetone: A complete kinetic analysis. ResearchGate. Retrieved from [Link]

-

Guthrie, J. P., & Cossar, J. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250-1266. Retrieved from [Link]

-

Bell, R. P., & Yates, K. (1962). Kinetics of the Chlorination of Acetone in Aqueous Solution. Journal of the Chemical Society, 1927-1933. Retrieved from [Link]

- Google Patents. (1966). US3265740A - Process for chlorinating acetone and acetylacetone.

-

National Center for Biotechnology Information. (n.d.). 1,1,3-Trichloroacetone. PubChem. Retrieved from [Link]

-

Borries, M. (1930). The chlorination of acetone. University of Louisville. Retrieved from [Link]

- Google Patents. (1987). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.

-

Eureka. (2021). Method for preparing 1,1,3-trichloroacetone. Retrieved from [Link]

-

Agilent. (n.d.). GC and GC/MS. Retrieved from [Link]

-

Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]

-

Scharlab. (n.d.). Solvents for gas chromatography. Retrieved from [Link]

- Google Patents. (2016). CN105461529A - Preparing method for 1,1,3-trichloroacetone.

-

National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Nikolaou, A. D., et al. (2002). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Talanta, 56(4), 717-727. Retrieved from [Link]

-

Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

-

Markoš, J., Jelemenský, Ľ., Šóoš, M., & Čamaj, V. (1999). Selective chlorination of acetone in the gas phase. Chemical Papers, 53(6), 349-356. Retrieved from [Link]

-

Agilent. (2011). Analysis of chlorine using its reaction with acetone. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,1,3,3-Tetrachloroacetone | 632-21-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How to Prepare Hexachloroacetone via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]

- 6. Hexachloroacetone | C3Cl6O | CID 8303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US9745241B2 - Production method for hexachloroacetone - Google Patents [patents.google.com]

- 8. CN109942392B - Preparation method of hexachloroacetone - Google Patents [patents.google.com]

- 9. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]

- 10. wacker.com [wacker.com]

- 11. nbinno.com [nbinno.com]

- 12. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 13. CN105461529A - Preparing method for 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 14. cionpharma.com [cionpharma.com]

- 15. US3265740A - Process for chlorinating acetone and acetylacetone - Google Patents [patents.google.com]

- 16. cheminent.fi [cheminent.fi]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. agilent.com [agilent.com]

- 20. gcms.cz [gcms.cz]

- 21. echemi.com [echemi.com]

- 22. 1,1,3-Trichloroacetone | 921-03-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 23. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chemicalpapers.com [chemicalpapers.com]

Spectroscopic Data of 1,1,3,3-Tetrachloroacetone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 1,1,3,3-tetrachloroacetone. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C), and infrared spectroscopy of this highly chlorinated ketone. The guide emphasizes not only the spectral data itself but also the underlying principles and practical methodologies for data acquisition, ensuring a robust understanding for both analytical characterization and further research applications.

Introduction to this compound and its Spectroscopic Importance

This compound is a polychlorinated organic compound with the chemical formula C₃H₂Cl₄O.[1] As a halogenated ketone, its chemical reactivity and potential biological activity are of significant interest in various fields, including as a mutagenic compound.[1] The precise structural elucidation and purity assessment of this compound are paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous identification and detailed structural insights. This guide offers a detailed exploration of the key spectroscopic signatures of this compound.

To facilitate a clear understanding of the molecular structure under investigation, the following diagram illustrates the atomic arrangement and numbering of this compound.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that can be used for its identification.

Expected Mass Spectrum Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions resulting from the cleavage of C-C and C-Cl bonds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be evident in the ion clusters.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 83 | 100.0 | [CHCl₂]⁺ |

| 85 | 64.3 | [CHCl₂]⁺ (with one ³⁷Cl) |

| 111 | 23.6 | [C₂HCl₂O]⁺ |

| 113 | 15.2 | [C₂HCl₂O]⁺ (with one ³⁷Cl) |

| 194 | 2.8 | [M]⁺: [C₃H₂Cl₄O]⁺ |

| 196 | 3.6 | [M]⁺ (with one ³⁷Cl) |

| 198 | 1.7 | [M]⁺ (with two ³⁷Cl) |

| Data sourced from ChemicalBook.[1] |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can proceed through various pathways, with the most prominent being the alpha-cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the stable dichloromethyl cation ([CHCl₂]⁺), which is often the base peak.

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

Objective: To acquire the electron ionization mass spectrum of this compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, inert solvent such as dichloromethane or hexane.

-

GC Separation (if required):

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

-

Data Acquisition and Analysis: Acquire the mass spectrum of the eluting peak corresponding to this compound. Analyze the fragmentation pattern and compare it with reference spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, the two protons are chemically equivalent due to the symmetry of the molecule.

Expected ¹H NMR Spectrum Data

The ¹H NMR spectrum of this compound is expected to show a single signal, as both protons are in identical chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.49 | Singlet | 2H | -CHCl₂ |

| Data sourced from ChemicalBook.[1] |

The downfield chemical shift of the protons is attributed to the strong electron-withdrawing effect of the adjacent carbonyl group and the two chlorine atoms on each carbon.

Caption: Equivalent Protons (A) in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup:

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

Data Acquisition:

-

Acquire the free induction decay (FID) using a standard pulse sequence.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signal to determine the relative number of protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, two distinct carbon signals are expected.

Predicted ¹³C NMR Spectrum Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~180-190 | C=O (Carbonyl Carbon) |

| ~70-80 | -CHCl₂ (Dichloromethyl Carbon) |

The carbonyl carbon is expected to be significantly downfield due to its sp² hybridization and the electron-withdrawing effect of the oxygen atom. The dichloromethyl carbons are also downfield due to the presence of two electronegative chlorine atoms.

Caption: Non-equivalent Carbons in this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound.

Instrumentation: 75 MHz (or higher) NMR Spectrometer.

Methodology:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, dissolving approximately 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃ with TMS.

-

Spectrometer Setup:

-

Lock and shim as for ¹H NMR.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A significantly larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm or the CDCl₃ solvent peak at ~77.16 ppm.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Expected IR Spectrum Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1750-1770 | Strong | C=O stretch |

| ~2900-3000 | Weak-Medium | C-H stretch |

| ~700-800 | Strong | C-Cl stretch |

The position of the carbonyl stretch is shifted to a higher wavenumber compared to a simple ketone due to the electron-withdrawing inductive effect of the α-chlorine atoms.

Experimental Protocol for IR Spectroscopy

Objective: To acquire the infrared spectrum of liquid this compound.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Overall Spectroscopic Workflow

The characterization of this compound involves a synergistic application of these spectroscopic techniques. The following diagram outlines a typical workflow.

Sources

A Spectroscopic Guide to 1,1,3,3-Tetrachloroacetone: In-depth Analysis of NMR and IR Spectra for Researchers and Drug Development Professionals

Abstract

Introduction: The Significance of Spectroscopic Analysis in Chemical Research

In the realm of chemical synthesis and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serve as the cornerstones of molecular structure elucidation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy identifies the functional groups present. For a molecule like 1,1,3,3-tetrachloroacetone, a halogenated ketone, a thorough understanding of its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and studying its reactivity. This guide delves into the theoretical and practical aspects of the NMR and IR spectra of this compound, offering a valuable resource for scientists working with this and similar compounds.

Predicted ¹H NMR Spectrum of this compound

Due to the absence of publicly available experimental ¹H NMR spectra for this compound, this section provides a detailed prediction based on established principles of chemical shifts and the electronic environment of the molecule.

Molecular Structure and Proton Environments:

This compound possesses a simple, symmetrical structure with a central carbonyl group flanked by two dichloromethyl groups. This symmetry dictates that the two protons in the molecule are chemically equivalent.

Figure 1: Molecular Structure of this compound.

Predicted Chemical Shift:

The chemical shift of a proton is primarily influenced by the electron density around it. In this compound, the protons are attached to carbons that are alpha to a carbonyl group and also bear two chlorine atoms. Both the carbonyl group and the chlorine atoms are strongly electron-withdrawing.

-

Effect of the Carbonyl Group: The electronegative oxygen atom of the carbonyl group withdraws electron density from the alpha-carbons, which in turn deshields the attached protons, causing them to resonate at a higher chemical shift (downfield) compared to a simple alkane.

-

Effect of the Chlorine Atoms: Chlorine is a highly electronegative atom. The two chlorine atoms on each alpha-carbon further withdraw electron density, significantly deshielding the protons.

Considering these effects, the single proton signal is expected to appear at a significantly downfield region. For comparison, the proton in monochloroacetone appears around 4.2 ppm, and in 1,1-dichloroacetone, it is shifted further downfield. Therefore, for this compound, the chemical shift is predicted to be in the range of 6.5 - 7.5 ppm .

Predicted Multiplicity:

Since the two protons in the molecule are chemically equivalent, they will not couple with each other. Therefore, the ¹H NMR spectrum of this compound is predicted to show a singlet .

Predicted ¹H NMR Data Summary:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.5 - 7.5 | Singlet | 2H | CHCl₂ |

Predicted ¹³C NMR Spectrum of this compound

Carbon Environments:

The symmetry of this compound results in two distinct carbon environments:

-

C=O: The carbonyl carbon.

-

CHCl₂: The two equivalent dichloromethyl carbons.

Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): Carbonyl carbons in ketones typically resonate in the range of 190-220 ppm. The presence of electron-withdrawing chlorine atoms on the alpha-carbons will have a slight deshielding effect on the carbonyl carbon. Therefore, the chemical shift for the carbonyl carbon in this compound is predicted to be in the upper end of this range, likely around 190 - 200 ppm .

-

Dichloromethyl Carbons (CHCl₂): The chemical shift of these carbons will be significantly influenced by the attached chlorine atoms and the adjacent carbonyl group. The two chlorine atoms will cause a substantial downfield shift. The carbonyl group will also contribute to this deshielding. The chemical shift for these carbons is predicted to be in the range of 80 - 90 ppm .

Predicted ¹³C NMR Data Summary:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 190 - 200 | C=O |

| 80 - 90 | CHCl₂ |

Infrared (IR) Spectrum of this compound

The infrared spectrum provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the stretching vibration of the carbonyl group. An available IR spectrum from ChemicalBook confirms the expected spectral features.[1]

Interpretation of Key Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch |

| ~3000 | Weak | C-H stretch |

| ~800 | Strong | C-Cl stretch |

-

C=O Stretch: The most prominent peak in the IR spectrum of a ketone is the C=O stretching vibration. For simple ketones, this band typically appears around 1715 cm⁻¹. However, the presence of electronegative chlorine atoms on the alpha-carbons causes a shift to a higher wavenumber (the inductive effect). Therefore, a strong absorption band around 1750 cm⁻¹ is expected and observed for this compound.[1]

-

C-H Stretch: The C-H stretching vibration of the dichloromethyl groups is expected to appear around 3000 cm⁻¹ . This peak is likely to be weak in intensity.

-

C-Cl Stretch: The C-Cl stretching vibrations typically occur in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. A strong absorption band around 800 cm⁻¹ is expected for the C-Cl bonds in this compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

5.1. NMR Spectroscopy

Figure 2: Workflow for NMR Data Acquisition and Processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). For the ¹³C NMR spectrum, a proton-decoupled experiment is standard.

-

Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Reference the spectra to tetramethylsilane (TMS) at 0 ppm or to the residual solvent peak.

5.2. IR Spectroscopy

Figure 3: Workflow for IR Data Acquisition and Processing.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform baseline correction and identify the wavenumbers of the major absorption bands.

Conclusion

References

Sources

Introduction to 1,1,3,3-Tetrachloroacetone and its Analysis

An In-Depth Technical Guide to the Mass Spectrometry of 1,1,3,3-Tetrachloroacetone

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₃H₂Cl₄O). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the principles of electron ionization mass spectrometry (EI-MS) as applied to this polychlorinated ketone. We will dissect its mass spectrum, focusing on the characteristic isotopic patterns conferred by its four chlorine atoms and elucidating the primary fragmentation pathways, including alpha-cleavage, that lead to its signature ions. This guide combines theoretical principles with practical, field-proven insights, offering a detailed experimental protocol for GC-MS analysis and interpreting the resulting data to provide a self-validating analytical narrative.

This compound is a halogenated ketone of significant interest in synthetic chemistry and as a potential impurity or intermediate in various chemical manufacturing processes. Its structure, featuring a carbonyl group flanked by dichloromethyl and dichloromethyl groups, presents a unique analytical challenge and a rich fragmentation pattern in mass spectrometry.

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting parent ion and its fragments, we can confirm its identity, deduce its structure, and quantify its presence with high specificity and sensitivity. This guide focuses on Electron Ionization (EI), a hard ionization technique that provides detailed structural information through reproducible fragmentation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂Cl₄O |

| Molecular Weight | 195.86 g/mol |

| Nominal Mass (¹²C, ¹H, ³⁵Cl, ¹⁶O) | 194 Da |

| Synonyms | 1,1,3,3-Tetrachloropropan-2-one |

| CAS Number | 632-21-3 |

Core Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is the foundational technique for the analysis of volatile and semi-volatile organic compounds. The process involves bombarding the gaseous sample molecules with high-energy electrons (typically 70 eV). This interaction is energetic enough to dislodge an electron from the molecule's outer shell, creating a positively charged radical cation known as the molecular ion (M•⁺)[1].

The molecular ion is often energetically unstable and rapidly undergoes fragmentation, breaking apart in predictable ways to form a series of smaller, more stable fragment ions[2][3]. The collection of these ions, separated by their mass-to-charge ratio (m/z), constitutes the mass spectrum. The resulting fragmentation pattern is a unique chemical fingerprint that is highly reproducible under standardized conditions, making it invaluable for structural identification.

The Mass Spectrum of this compound

The 75 eV EI mass spectrum of this compound is characterized by a complex but interpretable pattern of ions. The most abundant ion, known as the base peak, is set to a relative abundance of 100%, and all other ions are reported relative to it[4][5]. The data presented below is derived from the Spectral Data Base System.[6]

Table 2: Significant Ions in the EI Mass Spectrum of this compound [6]

| m/z | Relative Abundance (%) | Proposed Ion Identity |

| 48 | 8.1 | [CCl]⁺ |

| 76 | 14.0 | [C₃H₂OCl]⁺ |

| 83 | 100.0 | [CHCl₂]⁺ (Base Peak) |

| 85 | 64.3 | [CH³⁷Cl³⁵Cl]⁺ |

| 87 | 10.7 | [CH³⁷Cl₂]⁺ |

| 111 | 23.6 | [M - CHCl₂]⁺ / [C₂H₂OCl]⁺ |

| 113 | - | Isotopic variant of m/z 111 |

| 194 | (Not prominent) | [C₃H₂³⁵Cl₄O]•⁺ (Molecular Ion) |

Decoding the Isotopic Signature: The Role of Chlorine

A key feature in the mass spectrum of any chlorinated compound is the isotopic pattern arising from chlorine's natural isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of approximately 3:1[7][8].

For a molecule containing four chlorine atoms like this compound, the molecular ion will appear not as a single peak but as a cluster of peaks (M, M+2, M+4, M+6, M+8) corresponding to the different possible combinations of these isotopes. The relative intensities of these peaks can be predicted by binomial expansion. This isotopic cluster provides definitive evidence for the number of chlorine atoms in the molecule or fragment.

This same principle applies to any chlorine-containing fragment. For instance, the base peak at m/z 83, proposed as the dichloromethyl cation ([CHCl₂]⁺), exhibits a characteristic pattern for a two-chlorine fragment:

-

m/z 83: Contains two ³⁵Cl atoms.

-

m/z 85: Contains one ³⁵Cl and one ³⁷Cl atom.

-

m/z 87: Contains two ³⁷Cl atoms.

The observed relative abundances of 100.0, 64.3, and 10.7 for these peaks closely match the theoretically predicted ratio for a dichlorinated species (approximately 100:65:10), providing strong evidence for this fragment's identity.[6]

Elucidation of Key Fragmentation Pathways

The fragmentation of this compound is dominated by the cleavage of bonds adjacent to the carbonyl group, a process known as alpha-cleavage. This is a characteristic and energetically favorable fragmentation pathway for ketones.[2][9]

Primary Alpha-Cleavage

Upon ionization, the this compound molecular ion (m/z 194 for the all-³⁵Cl isotopologue) undergoes cleavage of the C-C bond between the carbonyl carbon and one of the adjacent dichloromethyl carbons.

Caption: Primary alpha-cleavage fragmentation pathways for this compound.

This cleavage can result in two primary fragmentation events:

-